molecular formula C16H20ClN3O4S B2488656 5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide CAS No. 1396859-96-3

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide

Cat. No.: B2488656
CAS No.: 1396859-96-3
M. Wt: 385.86
InChI Key: KPMCAGUJFRLHAY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN3O4S and its molecular weight is 385.86. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer

  • The compound has been studied for its applications in photodynamic therapy, particularly for cancer treatment. A study highlighted the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, which are useful as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates the compound's potential in Type II mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-HIV Activities

  • A series of novel chiral and achiral benzenesulfonamides, including those with 1,3,4-oxadiazol-2ylthio moieties, were synthesized and screened for anti-HIV and antifungal activities. The study suggests potential antimicrobial and antiviral applications of the compound or its derivatives (Zareef et al., 2007).

Anticancer Activity

  • Novel benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Among them, a compound with an N-(thien-2-ylcarbonyl) moiety showed broad-spectrum activity, suggesting the compound's relevance in cancer research (Brożewicz & Sławiński, 2012).

Antifungal Screening

  • The compound was also involved in the synthesis and antifungal screening of novel Azetidin-2-ones, showing potent activity against specific fungi, which indicates its potential in developing antifungal agents (Gupta & Halve, 2015).

Future Directions

For more detailed references, please consult the relevant sources .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMCAGUJFRLHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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